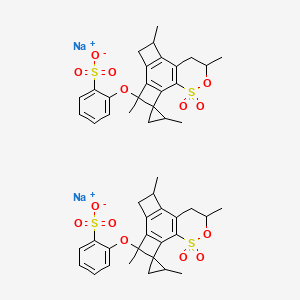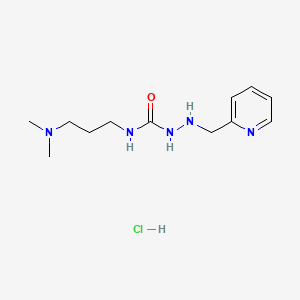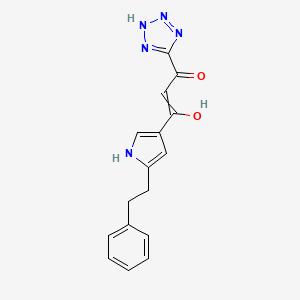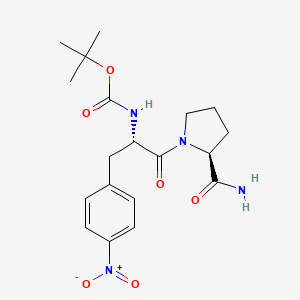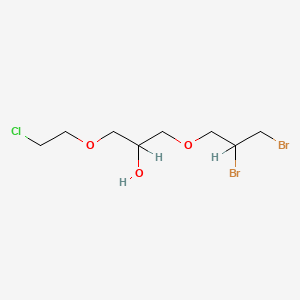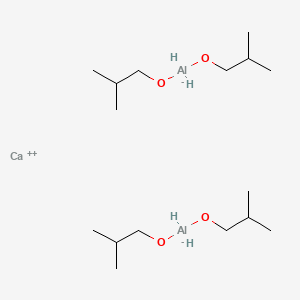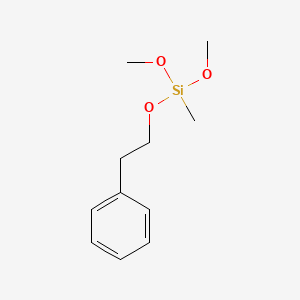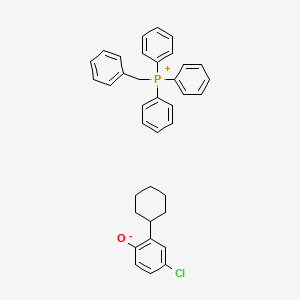
benzyl(triphenyl)phosphanium;4-chloro-2-cyclohexylphenolate
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Benzyl(triphenyl)phosphanium;4-chloro-2-cyclohexylphenolate is a chemical compound that combines the properties of benzyl(triphenyl)phosphanium and 4-chloro-2-cyclohexylphenolate. This compound is known for its applications in organic synthesis and its role as a reactant in various chemical reactions.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of benzyl(triphenyl)phosphanium;4-chloro-2-cyclohexylphenolate typically involves the reaction of benzyl(triphenyl)phosphanium chloride with 4-chloro-2-cyclohexylphenol. The reaction is carried out under controlled conditions to ensure the formation of the desired product. The reaction conditions often include the use of solvents such as chloroform or dichloromethane and may require the presence of a base to facilitate the reaction .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using similar reaction conditions as those used in laboratory settings. The process is optimized for yield and purity, and may include additional purification steps such as recrystallization or chromatography to obtain the final product.
化学反应分析
Types of Reactions
Benzyl(triphenyl)phosphanium;4-chloro-2-cyclohexylphenolate undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form oxidized derivatives.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride.
Substitution: The compound can participate in substitution reactions, where one functional group is replaced by another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and bases such as sodium hydroxide. The reactions are typically carried out under controlled temperatures and may require inert atmospheres to prevent unwanted side reactions .
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield oxidized derivatives, while substitution reactions can produce various substituted phenolates.
科学研究应用
Benzyl(triphenyl)phosphanium;4-chloro-2-cyclohexylphenolate has several scientific research applications, including:
Chemistry: Used as a reactant in organic synthesis, particularly in the formation of carbon-carbon bonds and the synthesis of complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development and as a therapeutic agent.
作用机制
The mechanism of action of benzyl(triphenyl)phosphanium;4-chloro-2-cyclohexylphenolate involves its interaction with specific molecular targets and pathways. The compound can act as a catalyst or reactant in various chemical reactions, facilitating the formation of desired products. Its molecular structure allows it to participate in a range of chemical transformations, making it a versatile compound in synthetic chemistry .
相似化合物的比较
Similar Compounds
Benzyltriphenylphosphonium chloride: A related compound used in similar applications, particularly in organic synthesis.
Triphenylphosphine: Another related compound with widespread use in organic chemistry as a ligand and catalyst.
Uniqueness
Benzyl(triphenyl)phosphanium;4-chloro-2-cyclohexylphenolate is unique due to its specific combination of functional groups, which imparts distinct chemical properties and reactivity. This uniqueness makes it valuable in specialized applications where other compounds may not be as effective .
属性
CAS 编号 |
93839-58-8 |
|---|---|
分子式 |
C37H36ClOP |
分子量 |
563.1 g/mol |
IUPAC 名称 |
benzyl(triphenyl)phosphanium;4-chloro-2-cyclohexylphenolate |
InChI |
InChI=1S/C25H22P.C12H15ClO/c1-5-13-22(14-6-1)21-26(23-15-7-2-8-16-23,24-17-9-3-10-18-24)25-19-11-4-12-20-25;13-10-6-7-12(14)11(8-10)9-4-2-1-3-5-9/h1-20H,21H2;6-9,14H,1-5H2/q+1;/p-1 |
InChI 键 |
HGGDCAREXOGBQL-UHFFFAOYSA-M |
规范 SMILES |
C1CCC(CC1)C2=C(C=CC(=C2)Cl)[O-].C1=CC=C(C=C1)C[P+](C2=CC=CC=C2)(C3=CC=CC=C3)C4=CC=CC=C4 |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。




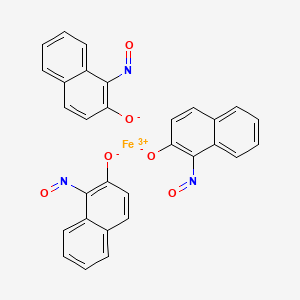
![N-[2-(bromomethyl)-3-chlorophenyl]benzamide](/img/structure/B12681375.png)


